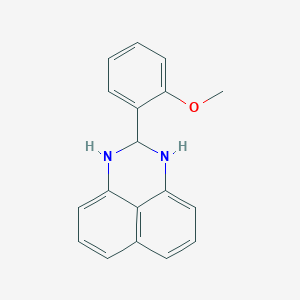
4-benzyl-N-(pyridin-4-ylmethylidene)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Methanimine: The final step involves the reaction of the benzylated piperazine with pyridine-4-carbaldehyde under acidic or basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The piperazine and pyridine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine and pyridine derivatives.
Scientific Research Applications
N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of receptor-ligand interactions due to its structural features.
Medicine: Exploration as a potential therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-3-YL)METHANIMINE: Similar structure but with the pyridine ring in a different position.
N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-2-YL)METHANIMINE: Another positional isomer.
N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)ETHANIMINE: Similar structure with an ethyl group instead of a methylene group.
Uniqueness
The unique combination of the benzylpiperazine and pyridine rings in N-(4-BENZYLPIPERAZIN-1-YL)-1-(PYRIDIN-4-YL)METHANIMINE may confer specific binding properties and biological activities that are distinct from its isomers and analogs.
Properties
CAS No. |
31639-43-7 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2 |
InChI Key |
ZYTPSGWPNMULQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11663791.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11663795.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)
![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
